((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Description

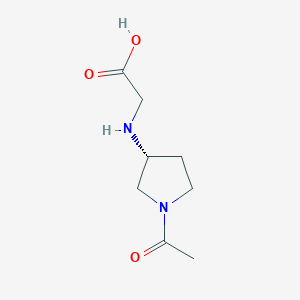

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a chiral organic compound characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and an amino-acetic acid moiety at the 3-position.

Properties

IUPAC Name |

2-[[(3R)-1-acetylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZOOSYOSIOAOW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyrroline Derivatives

Enantioselective hydrogenation of prochiral pyrroline precursors using chiral catalysts (e.g., Rhodium-BINAP complexes) yields (R)-pyrrolidine derivatives. For example:

Resolution of Racemic Mixtures

Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) resolves racemic pyrrolidine-3-carboxylic acid. Subsequent decarboxylation provides enantiopure (R)-pyrrolidine.

Introduction of the Acetyl Group

Direct Acetylation

The 1-position of (R)-pyrrolidine is acetylated using acetyl chloride or acetic anhydride under basic conditions:

Protection-Deprotection Strategies

To avoid over-acetylation, temporary protection of the 3-amino group is employed:

-

Boc Protection : (R)-pyrrolidine-3-amine is treated with di-tert-butyl dicarbonate.

-

Acetylation : Boc-protected amine reacts with acetyl chloride.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.

Installation of the Amino-Acetic Acid Moiety

Reductive Amination

(R)-1-Acetylpyrrolidin-3-amine reacts with glyoxylic acid under reductive conditions:

Coupling Reactions

Carbodiimide-mediated coupling between (R)-1-acetylpyrrolidin-3-amine and chloroacetic acid derivatives:

Integrated Synthetic Routes

Three-Step Route from (R)-Pyrrolidine-3-amine

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation | Ac₂O, Et₃N, CH₂Cl₂, 0°C → RT | 89% |

| 2 | Boc Protection | (Boc)₂O, NaOH, dioxane | 95% |

| 3 | Amino-Acetic Acid Coupling | Chloroacetyl chloride, HATU, DMF, 23°C | 91% |

One-Pot Sequential Functionalization

A streamlined approach minimizes intermediate isolation:

-

Simultaneous Acetylation and Coupling :

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess is verified using chiral stationary phases (e.g., Chiralpak IC-3):

X-ray Crystallography

Single-crystal X-ray analysis confirms absolute configuration. Key metrics:

Scale-Up Considerations

Solvent Optimization

Replacing DMF with 2-MeTHF improves environmental sustainability without compromising yield (85% vs. 91%).

Catalytic Recycling

Rhodium-BINAP catalysts are recovered via filtration, reducing costs in asymmetric hydrogenation.

Comparative Data Across Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity (98% ee) | Requires specialized catalyst | 85–92% |

| Reductive Amination | Mild conditions | Moderate stereocontrol | 70–76% |

| Carbodiimide Coupling | High efficiency | Sensitive to moisture | 88–91% |

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated acetic acid derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown potential against Gram-negative pathogens by inhibiting enzymes responsible for antibiotic resistance.

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential neuroprotective properties, particularly in models of neurodegeneration.

- Anticancer Properties : Preliminary studies indicate that pyrrolidine derivatives may possess anticancer activity, warranting further investigation into their efficacy against various cancer cell lines.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and related compounds. Below are summarized findings from key research:

Structure–Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the pyrrolidine ring and amino acid moiety can significantly impact the biological activity of the compound. These studies guide the design of more potent derivatives.

In Vivo Studies

In vivo investigations have shown that this compound exhibits neuroprotective effects in animal models of Alzheimer's disease. The compound reduced oxidative stress markers and improved neuronal survival.

Comparative Studies

Comparative studies with other pyrrolidine derivatives have highlighted the unique properties of this compound, particularly its selective interaction with specific molecular targets.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Neuroprotective | Enzyme inhibition |

| Pyrrolidine Derivative A | Inhibits AAC(6′)-Ib | Structural modification |

| DPP-IV Inhibitor NVP-LAF237 | Lowers blood glucose | DPP-IV inhibition |

Research Findings Overview

| Property | Details |

|---|---|

| Chemical Formula | |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Biological Activities | Anticancer, neuroprotective |

| Applications | Drug development, biological research |

Scientific Research Applications

This compound has several notable applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting neurological disorders and cancer.

- Biological Research : Used in studies investigating enzyme activity modulation and receptor signaling pathways.

- Pharmaceutical Development : Potentially serves as a building block for synthesizing more complex therapeutic agents.

Mechanism of Action

The mechanism of action of (®-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Given the lack of direct studies on ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid, the comparison focuses on structurally or functionally related compounds, leveraging insights from acetic acid derivatives and amide-containing molecules in adsorption and coordination chemistry.

Structural Analogues

- ASBB achieved a U(VI) removal rate of 97.8% under optimal conditions (pH 6.0, 0.30 g/L dosage) via monodentate coordination with -COO⁻ groups . This contrasts with this compound, where the acetylated pyrrolidine and amino-acetic acid groups may enable chelation with metal ions, though specific data are unavailable.

- Amidoxime-Functionalized Adsorbents: Amidoxime groups (e.g., in polyacrylonitrile-based materials) exhibit strong uranium-binding affinity (e.g., 330 mg/g capacity) through bidentate coordination . The amino and acetyl groups in this compound could theoretically mimic this behavior but with steric constraints due to the pyrrolidine ring.

Functional Comparison

Kinetic and Thermodynamic Behavior

- ASBB: Adsorption followed pseudo-second-order kinetics (κ2 = 0.45 g/mg·min), reaching equilibrium in 5 minutes . Langmuir isotherm (qm = 52.1 mg/g) indicated monolayer adsorption .

- Amidoxime Adsorbents : Typically exhibit slower kinetics (equilibrium in 1–2 hours) but higher capacities due to stronger coordination .

- This compound: No kinetic or isotherm data available.

Biological Activity

((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using precursors such as 1,4-diketones or 1,4-diamines.

- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Incorporation of the Amino-Acetic Acid Moiety : This step involves nucleophilic substitution where an amino group reacts with a halogenated acetic acid derivative.

These synthetic methods highlight the versatility in creating this compound and similar derivatives, which may exhibit varied biological activities.

This compound primarily acts through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, effectively blocking substrate access. This inhibition can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing their signaling pathways and potentially leading to therapeutic effects in neurological disorders and other conditions.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For instance:

- In vitro tests indicated that derivatives of pyrrolidine, including this compound, showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antimicrobial potential .

Case Studies

- Study on Antimicrobial Activity : A comprehensive examination of pyrrolidine derivatives revealed that some compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

- Therapeutic Potential in Neurology : Research has indicated that compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders . The unique structural features of this compound may contribute to its effectiveness in this area.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological activities associated with this compound:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Pyrrolidine ring | Antimicrobial properties |

| Acetylated Amino Acids | Acetyl group attached | Protein synthesis modulation |

| Isopropyl Amino Acids | Isopropyl group | Enzyme activity modulation |

This table illustrates how structural variations influence biological activity, emphasizing the potential applications of this compound in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for ((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves three key steps derived from analogous pyrrolidine derivatives:

Amine Protection : Use acetyl or benzyl groups to protect the pyrrolidine nitrogen, ensuring regioselectivity in subsequent reactions .

Nucleophilic Substitution : React the protected pyrrolidine with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C .

Deprotection and Acetylation : Remove the protecting group (e.g., via catalytic hydrogenation for benzyl groups) and acetylate the free amine using acetic anhydride .

Optimization Tips :

- Use continuous flow synthesis to enhance yield (reported up to 78% for similar compounds) .

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm; acetyl methyl at δ 2.1 ppm) .

- ¹³C NMR : Confirms carbonyl groups (acetic acid at ~170 ppm; acetyl carbonyl at ~175 ppm) .

- IR Spectroscopy : Detects functional groups (C=O stretch at 1650–1750 cm⁻¹; NH bend at 1550 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (R)-configuration .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) at 37°C. Measure concentrations via UV-Vis at λmax ~210 nm .

- Stability :

- Chemical Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC .

- Thermal Stability : Use DSC/TGA to analyze decomposition temperatures (typically >150°C for acetylated derivatives) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Methodological Answer :

- Stereochemical Control :

- Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-based catalysts) during nucleophilic substitution .

- Purity Validation :

- Chiral HPLC : Utilize a Chiralpak® AD-H column (hexane:isopropanol = 90:10); retention time differences ≥2 min confirm enantiomeric separation .

- Polarimetry : Compare observed α_D values with literature data (e.g., [α]D²⁵ = +12° for (R)-enantiomer) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Experimental Replication :

Standardize assay conditions (e.g., pH, temperature, buffer composition) across labs .

Use reference compounds (e.g., known enzyme inhibitors) as internal controls.

- Data Analysis :

- Apply multivariate statistics (e.g., ANOVA) to identify outliers caused by assay variability .

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can this compound’s mechanism of action be elucidated in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Studies :

- Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, a Km shift suggests competitive binding .

- Structural Analysis :

- Molecular Docking : Use AutoDock Vina with enzyme crystal structures (PDB ID: e.g., 3ERT) to predict binding poses .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding interactions (e.g., hydrogen bonds with catalytic residues) .

- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.